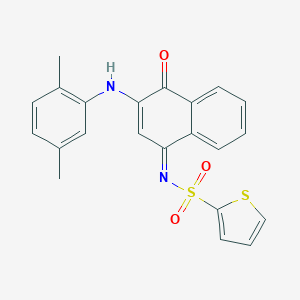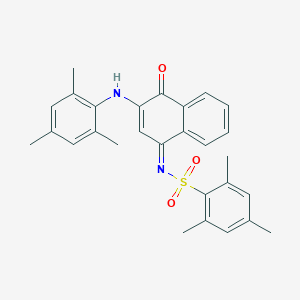![molecular formula C24H29NO5S B281402 Pentyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281402.png)
Pentyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate is a chemical compound that has gained considerable attention in scientific research. It is a synthetic compound that is used extensively in the laboratory for various applications.
Wirkmechanismus
Pentyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate acts as an inhibitor of certain enzymes by binding to their active sites. It also binds to specific proteins and ion channels, altering their function and activity. The mechanism of action of Pentyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate is still being studied and understood.
Biochemical and Physiological Effects:
Pentyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in cancer cell growth, making it a potential anti-cancer drug. It has also been shown to affect the function of certain ion channels in the nervous system, making it a potential treatment for neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Pentyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate in lab experiments is its specificity. It can be used to target specific enzymes, proteins, and ion channels, making it a valuable tool for studying their function. However, one limitation is its cost. Pentyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound that is expensive to produce, making it less accessible to researchers with limited funding.
Zukünftige Richtungen
There are several future directions for the research on Pentyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate. One direction is to further study its mechanism of action and how it interacts with specific enzymes, proteins, and ion channels. Another direction is to investigate its potential as an anti-cancer drug and its effectiveness in treating neurological disorders. Additionally, research could focus on developing more cost-effective synthesis methods to make Pentyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate more accessible to researchers.
Conclusion:
Pentyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound that has gained considerable attention in scientific research. Its unique properties make it a valuable tool for studying the function of enzymes, proteins, and ion channels. While there is still much to be understood about its mechanism of action and potential applications, the future directions for research on Pentyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate are promising.
Synthesemethoden
The synthesis of Pentyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate involves the reaction of mesitylsulfonyl chloride with 2-methyl-1-benzofuran-3-carboxylic acid, followed by the reaction with pentylamine. The resulting compound is purified through recrystallization to obtain a pure product.
Wissenschaftliche Forschungsanwendungen
Pentyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate is used extensively in scientific research due to its unique properties. It is used as a chemical probe to investigate the role of certain enzymes in various biochemical pathways. It is also used as a fluorescent probe to study the binding of small molecules to proteins. Additionally, it is used as a tool to study the function of certain ion channels in the nervous system.
Eigenschaften
Molekularformel |
C24H29NO5S |
|---|---|
Molekulargewicht |
443.6 g/mol |
IUPAC-Name |
pentyl 2-methyl-5-[(2,4,6-trimethylphenyl)sulfonylamino]-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C24H29NO5S/c1-6-7-8-11-29-24(26)22-18(5)30-21-10-9-19(14-20(21)22)25-31(27,28)23-16(3)12-15(2)13-17(23)4/h9-10,12-14,25H,6-8,11H2,1-5H3 |
InChI-Schlüssel |
AXNJIYHABMBQRY-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3C)C)C)C |
Kanonische SMILES |
CCCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(1Z)-3-[(5-chloro-2-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]-4-ethoxybenzenesulfonamide](/img/structure/B281320.png)

![Methyl 4-[(4-{[(4-methoxyphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281325.png)

![3-{[(4Z)-4-{[(4-chlorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydronaphthalen-2-yl]amino}benzoic acid](/img/structure/B281329.png)
![4-[(4-{[(4-Ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoic acid](/img/structure/B281331.png)

![4-ethyl-N-[(1Z)-3-[(4-hydroxyphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B281333.png)

![Ethyl 4-[(4-{[(2,4-dimethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281337.png)
![ethyl 4-{[(4Z)-4-{[(4-fluorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydronaphthalen-2-yl]amino}benzoate](/img/structure/B281338.png)
![N-[(1Z)-3-[(3,4-dimethylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide](/img/structure/B281339.png)
